molecular formula C3H7Cl B1427153 1-Chloropropane-d7 CAS No. 761374-88-3

1-Chloropropane-d7

Cat. No. B1427153
CAS RN: 761374-88-3
M. Wt: 85.58 g/mol
InChI Key: SNMVRZFUUCLYTO-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloropropane-d7, also known as n-Propyl Chloride, is a compound with the molecular formula C3H7Cl . It is the simplest asymmetric chloropropane, analogous to the symmetric 2-chloropropane .


Synthesis Analysis

1-Chloropropane-d7 can be synthesized by reacting n-propyl alcohol with phosphorus trichloride in the presence of a zinc chloride catalyst .


Molecular Structure Analysis

The molecular structure of 1-Chloropropane-d7 consists of three carbon atoms, seven hydrogen atoms, and one chlorine atom . The carbon-halogen bond is polar, causing the carbon to carry a partial positive charge and the halogen a partial negative charge .


Chemical Reactions Analysis

Halogenoalkanes like 1-Chloropropane-d7 are much more reactive than alkanes due to the presence of the electronegative halogens. They undergo two key types of reactions: nucleophilic substitution reactions, where a halogen is substituted for another atom or group of atoms, and elimination reactions, where a hydrogen halide is eliminated during the reaction .


Physical And Chemical Properties Analysis

1-Chloropropane-d7 is a clear colorless liquid . Due to the presence of the heavy electronegative chlorine atom, 1-chloropropane has a higher melting point and boiling point than propane .

Scientific Research Applications

Isotope Studies and Environmental Impacts

1-Chloropropane-d7 is used in scientific research for isotope studies. It has been utilized to understand the behavior and transformation of chlorinated hydrocarbons in the environment. For instance, studies have shown that chlorinated propanes can undergo complete dechlorination by anaerobic bacteria, transforming into less harmful compounds (Loffler et al., 1997).

Toxicology and Health Effects

Research on 1-Chloropropane-d7 contributes to the field of toxicology, especially concerning the health effects of chlorinated hydrocarbons. Studies have been conducted to understand the mechanisms of toxicity, such as the formation of N7-guanyl adducts, which may contribute to the compound's potential harmful effects on the liver and kidneys (Humphreys et al., 1991).

Photolysis and Chemical Behavior

Research into the photolysis of chloropropane derivatives, including 1-Chloropropane-d7, helps in understanding the chemical behavior of these compounds under different environmental conditions. This includes studies on bond cleavage mechanisms under various light conditions, providing insights into the stability and reactivity of these chemicals (Mathews et al., 1994).

Biochemical Transformations

1-Chloropropane-d7 has been used to study biochemical transformations by microorganisms. For example, research involving Methylosinus trichosporium OB3b, a bacteria expressing soluble methane monooxygenase, shows how chlorinated propanes can be cometabolically oxidized, indicating potential bioremediation applications (Bosma & Janssen, 1998).

Mechanism of Action

While specific information on the mechanism of action for 1-Chloropropane-d7 was not found, chloroprocaine, a related compound, causes reversible nerve conduction blockade by decreasing nerve membrane permeability to sodium .

Safety and Hazards

1-Chloropropane-d7 is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It is advised to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 1-Chloropropane-d7 were not found, the study and application of halogenoalkanes continue to be an active area of research. Their reactivity and the variety of reactions they undergo make them valuable in many areas of chemistry .

properties

IUPAC Name

1-chloro-1,1,2,2,3,3,3-heptadeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMVRZFUUCLYTO-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloropropane-d7
Reactant of Route 2
1-Chloropropane-d7
Reactant of Route 3
1-Chloropropane-d7
Reactant of Route 4
1-Chloropropane-d7
Reactant of Route 5
Reactant of Route 5
1-Chloropropane-d7
Reactant of Route 6
1-Chloropropane-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.